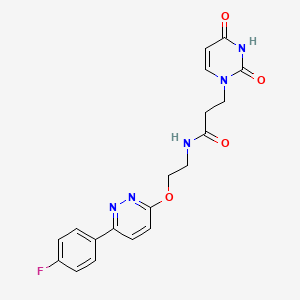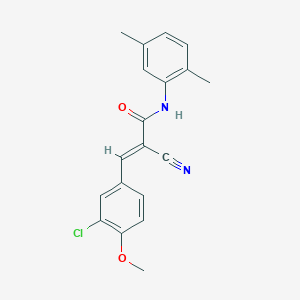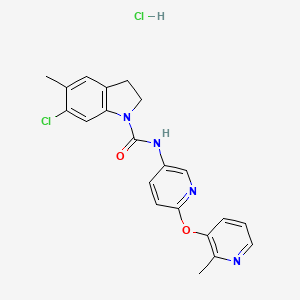![molecular formula C15H25NO3 B2851175 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclopentanecarboxamide CAS No. 899729-99-8](/img/structure/B2851175.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,4-dioxaspiro[4.5]decan-2-ylmethanamine” is a compound with the CAS Number: 45982-66-9 . It has a molecular weight of 171.24 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for “1,4-dioxaspiro[4.5]decan-2-ylmethanamine” is 1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2 . The molecular formula for “1,4-Dioxaspiro[4.5]dec-2-ylmethanol” is C9H16O3 .Physical And Chemical Properties Analysis
The molecular weight of “1,4-dioxaspiro[4.5]decan-2-ylmethanamine” is 171.24 . The compound is in liquid form . The storage temperature is 4°C .Wissenschaftliche Forschungsanwendungen
Palladium-Catalysed Aminocarbonylation
This compound has been utilized in the synthesis of acrylamides via palladium-catalysed aminocarbonylation . The process involves the formation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane from 2-acetylcyclohexanone, which is then subjected to aminocarbonylation in the presence of a palladium-phosphine precatalyst. The reaction’s efficiency with various amine nucleophiles and reaction conditions has been systematically investigated, highlighting its potential in creating high-yield acrylamides .
Synthesis of L-Callipeltose
In the field of carbohydrate chemistry, this compound has been used in the synthesis of L-callipeltose, a deoxyamino sugar component of L-callipeltoside A . This application underscores the compound’s role in the synthesis of complex natural products and potential therapeutic agents.
Building Blocks for β-Diketones
The compound serves as a building block in the synthesis of β-diketones, particularly 2-acetylcyclohexanone derivatives . These derivatives have a wide range of applications, including the creation of Schiff base derivatives and enolate alkylation products, which are important in various synthetic and medicinal chemistry applications.
Formation of Lactones and Lactams
Intramolecular aminocarbonylation reactions using this compound can lead to the formation of lactones and lactams . These cyclic compounds are significant in pharmaceuticals, with applications ranging from antibiotics to anti-inflammatory agents.
Synthesis of Amino Acid Derivatives
The compound has been used to synthesize amino acid derivatives, including amino acid methyl esters . These derivatives are valuable in peptide synthesis and can be used to study protein structure and function.
Synthesis of Cyclohexanone Derivatives
It has been employed in the synthesis of substituted cyclohexanone derivatives . Cyclohexanone is a key intermediate in the production of nylon and other polymers, making this application relevant to materials science.
Pharmaceutical Intermediates
The compound’s derivatives have potential as intermediates in pharmaceutical synthesis . Their structural complexity and functional group diversity make them suitable candidates for drug development and synthesis.
Chemical Research and Education
Due to its interesting chemical properties and reactivity, this compound is also used in chemical research and education to demonstrate various organic synthesis techniques and reaction mechanisms .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c17-14(12-6-2-3-7-12)16-10-13-11-18-15(19-13)8-4-1-5-9-15/h12-13H,1-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILRZCLWZFNGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2851097.png)

![4-[(Prop-2-enamido)methyl]cyclohexane-1-carboxamide](/img/structure/B2851099.png)

![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)
![2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide](/img/structure/B2851105.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2851106.png)
![3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole](/img/structure/B2851107.png)



![rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B2851115.png)